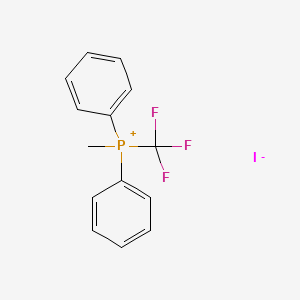
Methyldiphenyl(trifluoromethyl)phosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyldiphenyl(trifluoromethyl)phosphonium iodide is a chemical compound with the molecular formula C14H13F3IP and a molecular weight of 396.13 g/mol . It is a phosphonium salt that contains a trifluoromethyl group, making it a unique and valuable reagent in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldiphenyl(trifluoromethyl)phosphonium iodide can be synthesized through the reaction of diphenyl(trifluoromethyl)phosphine with methyl iodide . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature . The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Methyldiphenyl(trifluoromethyl)phosphonium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphonium salts .
Scientific Research Applications
Methyldiphenyl(trifluoromethyl)phosphonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyldiphenyl(trifluoromethyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions . The molecular pathways involved include nucleophilic substitution and electrophilic addition .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but lacks the trifluoromethyl group.
Diphenylmethylphosphonium iodide: Similar but without the trifluoromethyl group.
Uniqueness
Methyldiphenyl(trifluoromethyl)phosphonium iodide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability . This makes it a valuable reagent in various chemical and industrial applications .
Biological Activity
Methyldiphenyl(trifluoromethyl)phosphonium iodide (MDPPh3CF3I) is a phosphonium salt that has garnered interest in various fields, including medicinal chemistry and catalysis. Its unique structure, characterized by a trifluoromethyl group, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of MDPPh3CF3I, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of MDPPh3CF3I can be attributed to its ability to interact with biological macromolecules and modulate various cellular processes. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the compound, potentially enhancing its interaction with cellular membranes and proteins.
- Cell Membrane Interaction : The phosphonium ion can facilitate the transport of the compound across lipid membranes, enabling it to reach intracellular targets.
- Enzyme Modulation : MDPPh3CF3I may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing cellular signaling and metabolic processes.
Antimicrobial Properties
Recent studies have indicated that MDPPh3CF3I exhibits antimicrobial activity against a range of pathogens. Its efficacy can be attributed to:
- Disruption of bacterial cell membranes.
- Inhibition of biofilm formation.
Table 1: Antimicrobial Activity of MDPPh3CF3I
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of MDPPh3CF3I have been evaluated in various cancer cell lines. The compound shows selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.
Table 2: Cytotoxicity of MDPPh3CF3I in Cancer Cell Lines
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of MDPPh3CF3I on HeLa cells. The results demonstrated that treatment with the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy Assessment : In a comparative study, MDPPh3CF3I was tested against standard antimicrobial agents. It showed superior efficacy against Staphylococcus aureus, suggesting its potential as an alternative treatment option for resistant strains .
Properties
Molecular Formula |
C14H13F3IP |
|---|---|
Molecular Weight |
396.13 g/mol |
IUPAC Name |
methyl-diphenyl-(trifluoromethyl)phosphanium;iodide |
InChI |
InChI=1S/C14H13F3P.HI/c1-18(14(15,16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1 |
InChI Key |
JQJWVFSWHCQFCR-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















